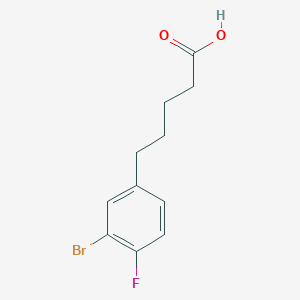
5-(3-Bromo-4-fluorophenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Bromo-4-fluorophenyl)pentanoic acid is a chemical compound with the molecular formula C11H12BrFO2 . It is also known by other names such as Benzenepentanoic acid, 3-bromo-4-fluoro- . It is used as a laboratory chemical and in the manufacture of other chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentanoic acid chain with a bromo-fluoro phenyl group attached. The bromine atom is attached to the third carbon of the phenyl ring, and the fluorine atom is attached to the fourth carbon .Scientific Research Applications
Stereoselective Synthesis and Amino Acids
Compounds similar to "5-(3-Bromo-4-fluorophenyl)pentanoic acid" have been used in the stereoselective synthesis of γ-fluorinated α-amino acids, showcasing the importance of such compounds in creating building blocks for peptides and drugs with enhanced biological activity and stability (Laue et al., 2000).
Linkers for Solid Phase Synthesis
Derivatives of pentanoic acid, including phenylfluorenyl-based linkers, have been developed for solid phase synthesis, indicating their utility in simplifying the synthesis and purification of complex organic molecules, which are crucial in drug discovery and material science (Bleicher, Lutz, & Wuethrich, 2000).
Sustainable Chemical Synthesis
Research into converting γ-valerolactone (a bio-derived platform chemical) into pentanoic acid highlights the role of similar compounds in developing sustainable pathways for producing industrially relevant chemicals from renewable resources (Al‐Naji et al., 2020).
Radiopaque Compounds for X-ray Imaging
The synthesis of radiopaque compounds, such as 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, from derivatives similar to "this compound" showcases the potential application in developing new materials for X-ray imaging, enhancing diagnostic capabilities in medicine (Gopan et al., 2021).
Synthesis of Phosphonate Derivatives
The synthesis of benzyl diisopropyl 5-phosphonopentanoate from 5-bromopentanoic acid, a process involving several steps including esterification and halogen exchange, underscores the versatility of pentanoic acid derivatives in creating compounds that may serve as enzyme inhibitors or components in material science (Weyna et al., 2007).
Safety and Hazards
5-(3-Bromo-4-fluorophenyl)pentanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust or mist, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
5-(3-bromo-4-fluorophenyl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c12-9-7-8(5-6-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUDOWOYMXAOAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCC(=O)O)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2557461.png)


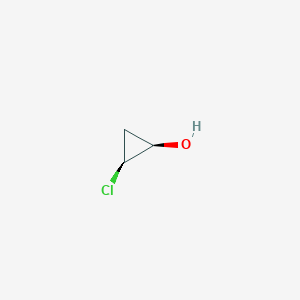
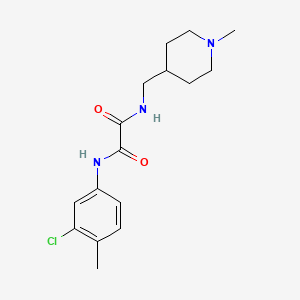
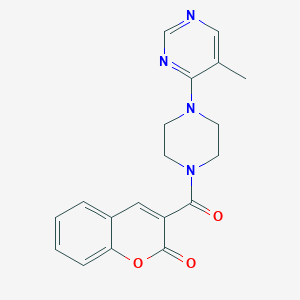
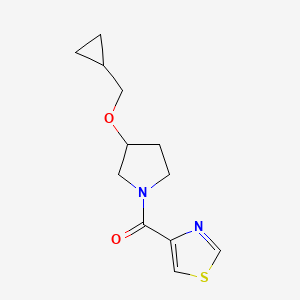
![1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2557473.png)
![2-[(1,3-Benzodioxol-5-ylamino)methylene]malononitrile](/img/structure/B2557474.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2557476.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2557480.png)
![N-(2,4-dimethylphenyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2557481.png)
